6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
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Overview
Description
6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol is a complex organic compound with a unique structure. It belongs to the class of sulfonyl compounds, which are known for their diverse biological and chemical properties. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and the presence of a benzenesulfonyl group, a methoxy group, and multiple methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. One common method involves the use of palladium- or copper-catalyzed cross-coupling reactions to introduce the benzenesulfonyl group . The reaction conditions often require a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzenesulfonyl group can be reduced to a sulfonamide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the benzenesulfonyl group can produce sulfonamides .
Scientific Research Applications
6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can inhibit specific enzymes, leading to various biological effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
9-phenanthrenol: A related compound with a similar polycyclic aromatic hydrocarbon structure but lacking the benzenesulfonyl and methoxy groups.
Allopregnanolone: Another compound with a cyclopenta[a]phenanthrene core, used in medicine for its neurosteroid properties.
Uniqueness
6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol is unique due to the presence of the benzenesulfonyl group, which imparts specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H32O4S |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C26H32O4S/c1-16-24-20(13-14-26(2)22(24)11-12-23(26)27)19-10-9-17(30-3)15-21(19)25(16)31(28,29)18-7-5-4-6-8-18/h4-10,15-16,20,22-25,27H,11-14H2,1-3H3 |
InChI Key |
YNSWRBIARUSJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CCC3(C2CCC3O)C)C4=C(C1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC |
Origin of Product |
United States |
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